molecular formula C15H17O3P B1597295 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene CAS No. 60146-72-7

1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene

Cat. No. B1597295
CAS RN: 60146-72-7
M. Wt: 276.27 g/mol
InChI Key: BMXNSAMZRSPALK-UHFFFAOYSA-N
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Description

1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene, also known as MMPPOB, is an organic compound that has been studied extensively for its potential applications in the fields of science and medicine. MMPPOB is a highly versatile compound that can be used in a variety of ways, including as a catalyst, a reagent, and a substrate. In addition, MMPPOB has been studied for its potential to act as a drug target, as well as its ability to interact with various proteins and enzymes.

Scientific Research Applications

Biomass Pyrolysis and Hydrothermal Alteration

Methoxyphenols, including compounds similar to 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene, serve as proxies for terrestrial biomass. Studies on methoxyphenols like 2-methoxyphenol (2-MOP) and 2,6-dimethoxyphenol (2,6-DMP) reveal their utility in understanding the chemical changes in lignin during hydrothermal alteration. Pyrolysis experiments indicate significant reactions, suggesting applications in biomass conversion and bioenergy production (Vane & Abbott, 1999).

Catalytic Conversion for Fuel Production

The catalytic conversion of anisole, a methoxybenzene that shares structural similarities with the compound of interest, to gasoline-range molecules over bifunctional catalysts has been explored. This process yields benzene, toluene, and xylenes with lower hydrogen consumption, indicating potential applications in sustainable fuel production (Zhu et al., 2011).

Hydrodeoxygenation in Biomass Upgrading

Hydrodeoxygenation (HDO) studies involving MoO3-NiO-Al2O3 catalysts and various methoxy and methyl phenols, including compounds similar to 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene, highlight the differences in reactivity among isomeric dihydroxybenzenes. These findings are crucial for biomass upgrading and the production of chemicals and fuels from lignin-derived compounds (Kallury et al., 1985).

Radical-Scavenging Activity from Marine Algae

Compounds isolated from marine red algae, including highly brominated mono- and bis-phenols, have demonstrated potent radical-scavenging activity, suggesting applications in antioxidant development and potential therapeutic agents (Duan, Li, & Wang, 2007).

Organic Synthesis and Chemical Modification

The synthesis of organophosphorus materials, including those containing ethylenic and epoxide functionalities from hydroxylic group-containing phosphazenes, points to applications in material science for the development of new polymers and functional materials (Fantin et al., 1993).

properties

IUPAC Name

1-methyl-2-[methyl-(2-methylphenoxy)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17O3P/c1-12-8-4-6-10-14(12)17-19(3,16)18-15-11-7-5-9-13(15)2/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXNSAMZRSPALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OP(=O)(C)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208883
Record name 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene

CAS RN

60146-72-7
Record name 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060146727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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